molecular formula C22H15F5N2O4 B2726609 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 400083-13-8

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2726609
CAS No.: 400083-13-8
M. Wt: 466.364
InChI Key: MZFXOAOBVHSGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C22H15F5N2O4 and its molecular weight is 466.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives have garnered attention for their supramolecular self-assembly behavior, facilitating applications ranging from nanotechnology to polymer processing and biomedical applications. The structural simplicity and wide accessibility, coupled with their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, highlight their utility in diverse scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Biopolymer Modification

Chemical modification of biopolymers, such as xylan, to produce biopolymer ethers and esters with specific properties has been a significant area of research. The synthesis of novel xylan esters and ethers demonstrates the potential for creating materials with tailored functional groups, substitution patterns, and degrees of substitution. These modifications open avenues for applications in drug delivery and as additives in various industries (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Environmental Pollution Mitigation

Research into polyfluoroalkyl chemicals, which contain structures similar to the fluoroalkyl groups in the given compound, focuses on understanding their environmental fate, biodegradation, and potential as precursors to more stable and persistent pollutants. This work is crucial for developing strategies to mitigate pollution from such persistent organic pollutants and for designing safer chemical alternatives (Liu & Avendaño, 2013).

Drug Synthesis and Pharmacological Applications

The exploration of functional chemical groups for the synthesis of novel central nervous system (CNS) acting drugs demonstrates the pharmaceutical relevance of specific structural motifs present in compounds like the one . Research indicates that heterocycles and specific functional groups can serve as lead molecules for synthesizing compounds with potential CNS activity, highlighting the importance of such structures in drug development (Saganuwan, 2017).

Properties

IUPAC Name

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F5N2O4/c23-21(24,25)15-4-1-3-13(9-15)11-28-19(30)16-5-2-8-29(20(16)31)12-14-6-7-17-18(10-14)33-22(26,27)32-17/h1-10H,11-12H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFXOAOBVHSGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.